REACTION_CXSMILES
|
CC[O:3][C:4]([C:6]1[C:11]([C:12]([C:22]2[CH:27]=[C:26]([Br:28])[C:25]([OH:29])=[C:24]([Br:30])[CH:23]=2)=[C:13]2[CH:19]=[C:18]([Br:20])[C:16](=[O:17])[C:15]([Br:21])=[CH:14]2)=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[K]>>[CH:8]1[CH:7]=[C:6]2[C:4]([O:5][C:12]([C:22]3[CH:27]=[C:26]([Br:28])[C:25]([OH:29])=[C:24]([Br:30])[CH:23]=3)([C:13]3[CH:19]=[C:18]([Br:20])[C:16]([OH:17])=[C:15]([Br:21])[CH:14]=3)[C:11]2=[CH:10][CH:9]=1)=[O:3] |^1:30|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |